molecular formula C11H6F3NO2 B8105648 6-(Trifluoromethyl)isoquinoline-1-carboxylic acid

6-(Trifluoromethyl)isoquinoline-1-carboxylic acid

Cat. No.: B8105648
M. Wt: 241.17 g/mol
InChI Key: PJRLDPQOWRAECQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Trifluoromethyl)isoquinoline-1-carboxylic acid is a heterocyclic organic compound that features a trifluoromethyl group attached to the isoquinoline ring system. Isoquinolines are a class of compounds known for their diverse biological activities and are often found in natural alkaloids. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical behavior and biological activity of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Pomeranz-Fritsch reaction, which involves the cyclization of aromatic aldehydes with aminoacetals under acidic conditions . Another approach is the use of metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to introduce the trifluoromethyl group .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 6-(Trifluoromethyl)isoquinoline-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

6-(Trifluoromethyl)isoquinoline-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Trifluoromethyl)isoquinoline-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, influencing their activity. For example, it can inhibit the MAPKs/NF-κB pathway, which is involved in inflammatory responses . This inhibition can reduce the production of pro-inflammatory mediators and cell migration, making it a potential anti-inflammatory agent.

Comparison with Similar Compounds

Uniqueness: The presence of the trifluoromethyl group in 6-(Trifluoromethyl)isoquinoline-1-carboxylic acid imparts unique electronic properties that can enhance its biological activity and chemical reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

6-(trifluoromethyl)isoquinoline-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F3NO2/c12-11(13,14)7-1-2-8-6(5-7)3-4-15-9(8)10(16)17/h1-5H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJRLDPQOWRAECQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2C(=O)O)C=C1C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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